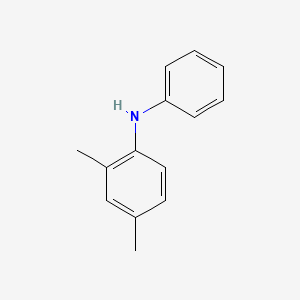

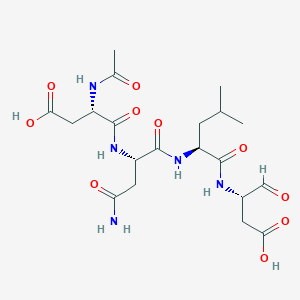

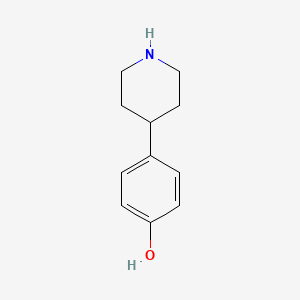

![molecular formula C9H17NO B1354585 1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde CAS No. 39943-37-8](/img/structure/B1354585.png)

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde (DMAMCA) is a chemical compound that has been of increasing interest to scientists due to its wide range of potential applications. DMAMCA is a cyclopentanone derivative, which is a class of compounds that have been studied for their potential for synthesis and for their ability to act as a catalyst for a variety of reactions. DMAMCA is a versatile compound, as it can be used as a catalyst for the synthesis of other compounds, and it has also been studied for its potential applications in the pharmaceutical and medical fields.

Scientific Research Applications

- Application: 1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They are used in multicomponent reactions (MCRs) which offer access to complex molecules .

- Method: The method involves the use of 1H-Indole-3-carbaldehyde in multicomponent reactions. These reactions are generally high-yielding, operationally friendly, time- and cost-effective .

- Results: The use of 1H-Indole-3-carbaldehyde in such reactions has been highlighted in recent applications from the period, 2014 to 2021 .

- Application: A chemo- and diastereo-selective (3 + 2) cycloaddition reaction between Donor-Acceptor (D-A) cyclopropanes and α,β-unsaturated enamides is developed for efficient access to spiro (cyclopentane-1,3’-indoline) derivatives .

- Method: Simple, inexpensive and readily available NaOH is used as the sole catalyst for this process .

- Results: The structurally sophisticated spiro (cyclopentane-1,3’-indoline) derivatives bearing up to 3 adjacent chiral centers are afforded in excellent yields as single diastereomers .

The Molecular Diversity of 1H-Indole-3-Carbaldehyde Derivatives and Their Role in Multicomponent Reactions

Green and Facile Synthesis of Spirocyclopentanes Through NaOH-Promoted Chemo- and Diastereo-Selective (3 + 2) Cycloaddition Reactions of Activated Cyclopropanes and Enamides

properties

IUPAC Name |

1-[(dimethylamino)methyl]cyclopentane-1-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO/c1-10(2)7-9(8-11)5-3-4-6-9/h8H,3-7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEHVBXDPRDUMRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1(CCCC1)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20504297 |

Source

|

| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(Dimethylamino)Methyl]Cyclopentane-1-Carbaldehyde | |

CAS RN |

39943-37-8 |

Source

|

| Record name | 1-[(Dimethylamino)methyl]cyclopentane-1-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20504297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

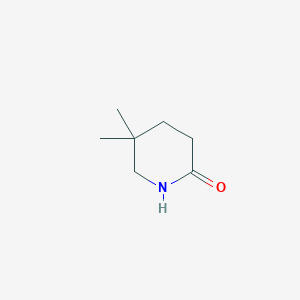

![(3aR,5R,6S,6aR)-2,2-dimethyl-5-[(pyrrolidin-1-yl)methyl]-tetrahydro-2H-furo[2,3-d][1,3]dioxol-6-ol](/img/structure/B1354504.png)

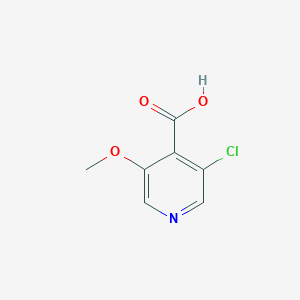

![N-[3-(methylamino)propyl]oxolane-2-carboxamide](/img/structure/B1354531.png)

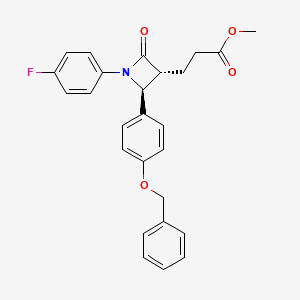

![ethyl 3H-spiro[isobenzofuran-1,4'-piperidine]-1'-carboxylate](/img/structure/B1354535.png)